

Application of "Methyl 2-oxoindoline-6-carboxylate" in cancer research

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Compound of Interest

Compound Name: Methyl 2-oxoindoline-6-carboxylate

Cat. No.: B104492

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxoindoline-6-carboxylate is a heterocyclic organic compound that has garnered significant attention in the field of oncology drug discovery. While not typically used as a therapeutic agent in its own right, it serves as a crucial starting material and key intermediate for the synthesis of a variety of biologically active molecules, most notably Nintedanib (formerly known as BIBF 1120).^{[1][2][3][4]} Nintedanib is a potent small molecule tyrosine kinase inhibitor that targets multiple signaling pathways implicated in tumor growth, angiogenesis, and metastasis.^[3] This document provides a detailed overview of the application of **Methyl 2-oxoindoline-6-carboxylate** in cancer research, focusing on its role in the development of targeted therapies.

Core Application: A Scaffold for Kinase Inhibitors

The primary application of **Methyl 2-oxoindoline-6-carboxylate** in cancer research is as a foundational chemical scaffold for the synthesis of multi-targeted tyrosine kinase inhibitors. The

2-oxoindoline core is a privileged structure in medicinal chemistry, known for its ability to mimic the hydrogen bonding pattern of the ATP-binding site of various kinases.

Nintedanib: A Case Study

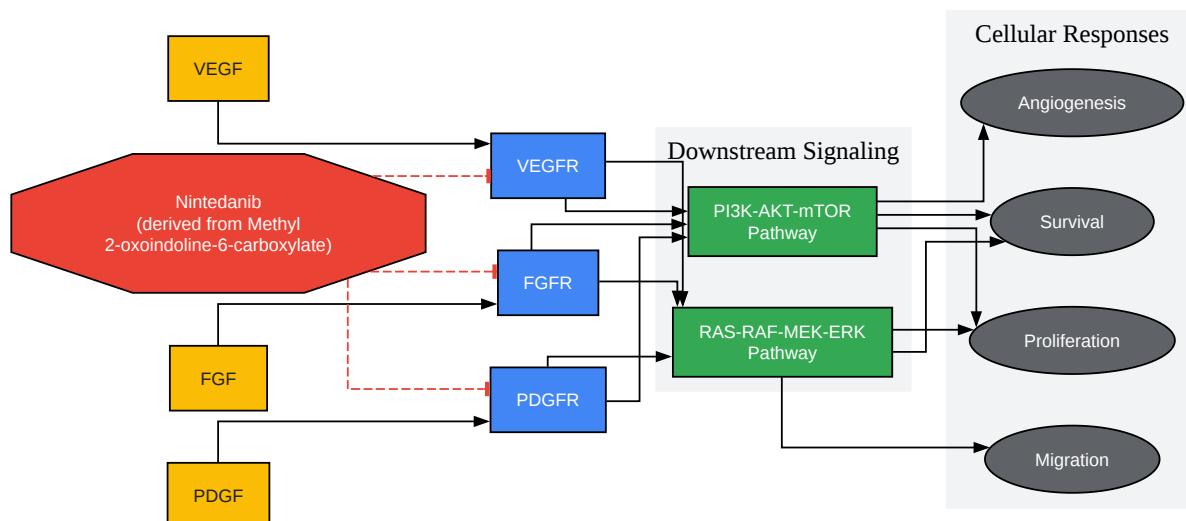
Nintedanib is a prime example of a potent anti-cancer agent derived from **Methyl 2-oxoindoline-6-carboxylate**.^[3] It functions as a triple angiokinase inhibitor, targeting the following key receptor tyrosine kinases (RTKs):

- Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
- Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in cell proliferation, migration, and survival, as well as angiogenesis.
- Platelet-Derived Growth Factor Receptors (PDGFR α and β): Play a role in tumor growth, angiogenesis, and the recruitment of stromal cells that support the tumor microenvironment.

By competitively binding to the ATP-binding pocket of these receptors, Nintedanib blocks their activation and downstream signaling cascades, thereby inhibiting tumor growth and progression.^[3]

Signaling Pathways

The anti-cancer effects of compounds derived from **Methyl 2-oxoindoline-6-carboxylate**, such as Nintedanib, are mediated through the inhibition of key signaling pathways that drive tumorigenesis.



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Caption: Nintedanib signaling pathway inhibition.

Quantitative Data

The following table summarizes the in vitro activity of Nintedanib against key kinases and its anti-proliferative effects on various cancer cell lines. It is important to note that this data pertains to a derivative of **Methyl 2-oxoindoline-6-carboxylate**, not the compound itself.

| Target Kinase | IC50 (nM) | Cancer Cell Line | Cell Type | IC50 (nM) |
|----------------|-----------|------------------|-------------|-----------|
| VEGFR1 | 34 | HUVEC | Endothelial | 13 |
| VEGFR2 | 13 | A549 | Lung | 790 |
| VEGFR3 | 13 | Calu-6 | Lung | 1200 |
| FGFR1 | 69 | HT-29 | Colon | >10000 |
| FGFR2 | 37 | Caki-1 | Kidney | 8700 |
| FGFR3 | 108 | MDA-MB-231 | Breast | >10000 |
| PDGFR α | 59 | | | |
| PDGFR β | 65 | | | |

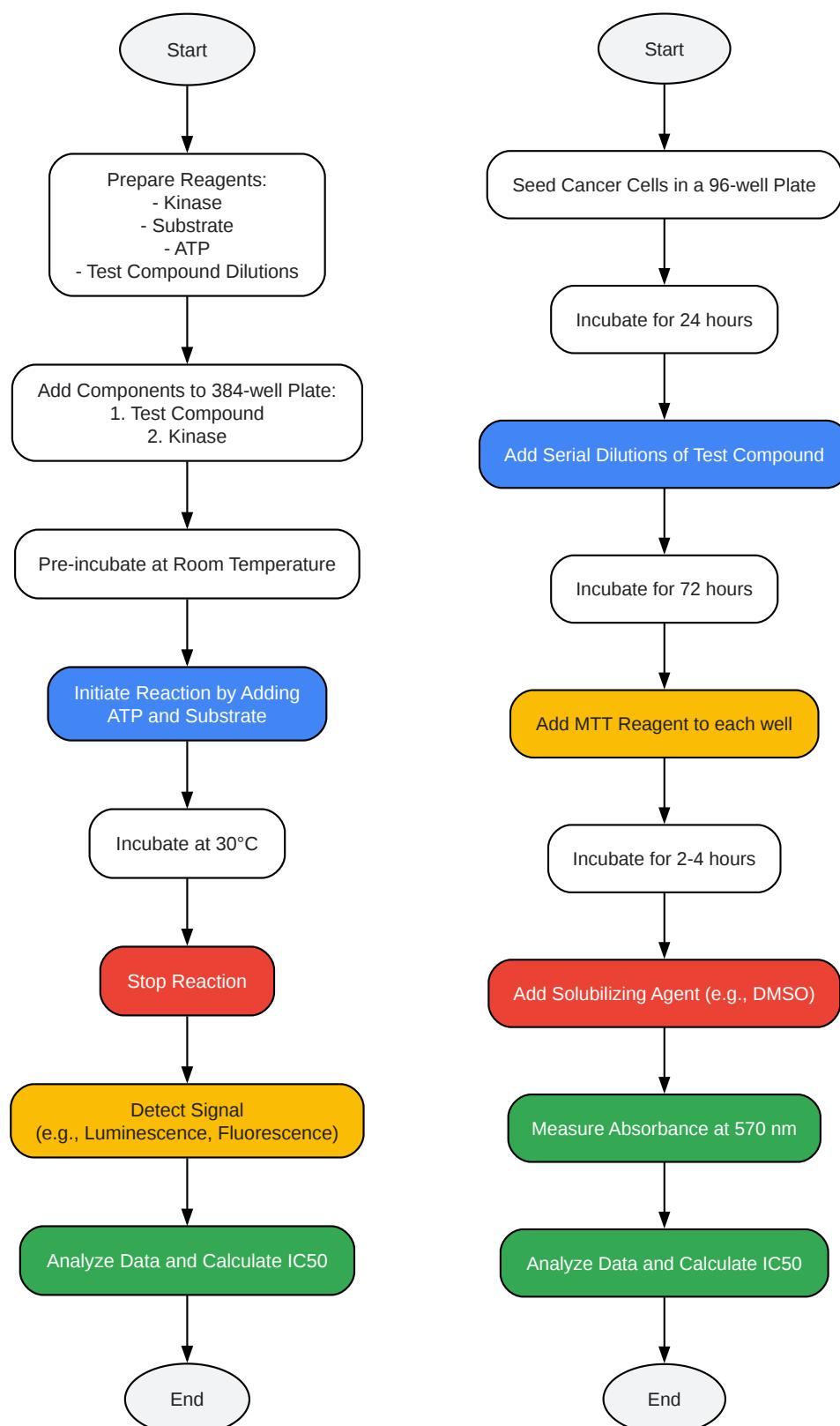
Data is illustrative and compiled from various sources for Nintedanib.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-cancer properties of compounds derived from **Methyl 2-oxoindoline-6-carboxylate** are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

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